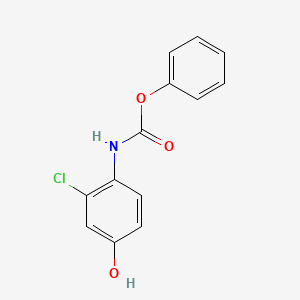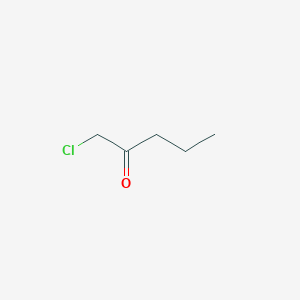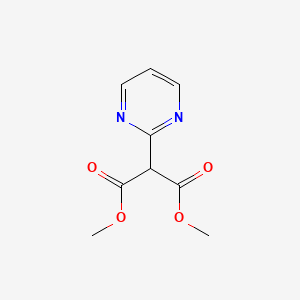
Dimethyl 2-(2-pyrimidyl)malonate
Descripción general
Descripción
Dimethyl 2-(2-pyrimidyl)malonate is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 . It is available in liquid form and solid form .
Synthesis Analysis
The synthesis of Dimethyl 2-(2-pyrimidyl)malonate involves three synthesis methods . The reaction conditions include a temperature of 60 degrees Celsius for a duration of 3 hours . The yield of the product is approximately 50% .Molecular Structure Analysis
The IUPAC name of Dimethyl 2-(2-pyrimidyl)malonate is dimethyl 2-(2-pyrimidinyl)malonate . The InChI code is 1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 .Chemical Reactions Analysis
Dimethyl 2-(2-pyrimidyl)malonate can be involved in Knoevenagel Condensation . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .and 95% . It should be stored at room temperature . The physical form of the compound can be either liquid or solid .
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-pyrimidyl)malonate is a chemical compound with various applications in scientific research. Here’s a comprehensive analysis of six unique applications:
Application in Catalysis
Scientific Field
Catalysis Summary of Application: Dimethyl 2-(2-pyrimidyl)malonate is used as a ligand in catalytic systems to facilitate various chemical transformations. Methods of Application: It is incorporated into catalysts to enhance their selectivity and efficiency in chemical reactions. Results: The introduction of this compound into catalytic systems has led to more sustainable and efficient industrial chemical processes.
These applications demonstrate the versatility of Dimethyl 2-(2-pyrimidyl)malonate in scientific research and its potential to contribute to advancements across multiple fields. For detailed experimental procedures and quantitative data, it is advisable to consult specific scientific literature and patents .
Application in Heterocyclic Chemistry
Scientific Field
Heterocyclic Chemistry Summary of Application: This compound is used in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which have shown high antitumor, antibacterial, and anti-inflammatory activities. Methods of Application: Various synthetic approaches involve cyclization of dihydropyrimidine-thiones with dielectrophilic building blocks to form thiazolo[3,2-a]pyrimidine derivatives . Results: The synthesized thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant biological activities, making them promising scaffolds for new medicines .
Application in Chemical Safety
Scientific Field
Chemical Safety Summary of Application: Dimethyl 2-(2-pyrimidyl)malonate is used in the development of safety protocols for handling and storage of reactive chemicals. Methods of Application: Safety studies assess the compound’s reactivity and potential hazards to establish guidelines for its safe use. Results: The establishment of safety protocols has reduced the risk of accidents and improved the handling of pyrimidine derivatives in research and industry.
These applications highlight the diverse roles that Dimethyl 2-(2-pyrimidyl)malonate plays in scientific research and industry. For the most accurate and detailed information, including experimental procedures and quantitative data, consulting specialized scientific literature is essential .
Safety And Hazards
Propiedades
IUPAC Name |
dimethyl 2-pyrimidin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKYGUUQKFFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463002 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-pyrimidyl)malonate | |
CAS RN |
93271-75-1 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

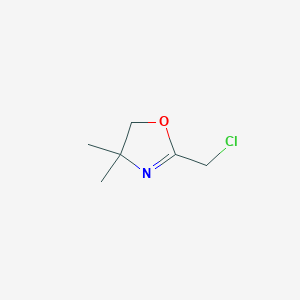
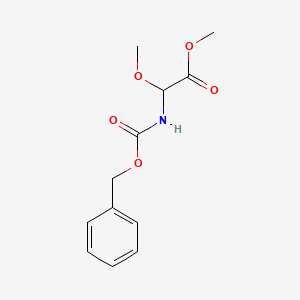
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
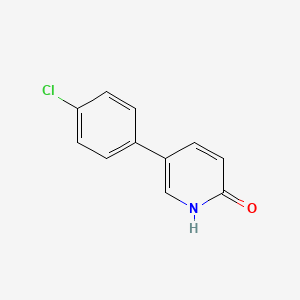
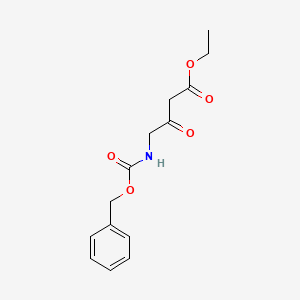
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
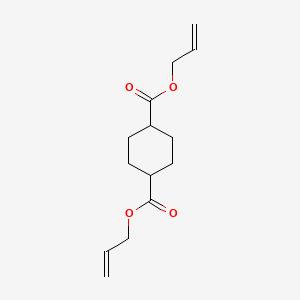
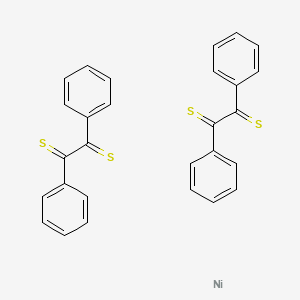
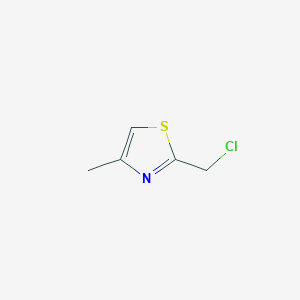
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
